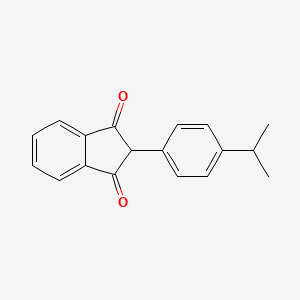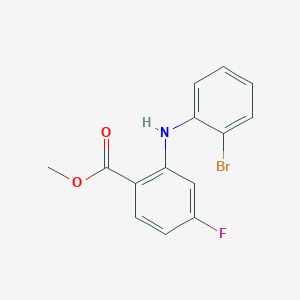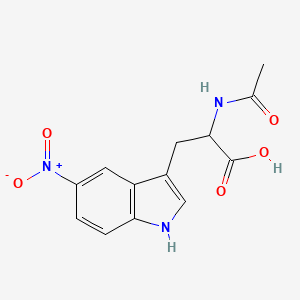
N-Acetyl-5-nitro-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-5-nitro-L-tryptophan is a derivative of the amino acid tryptophan, which is known for its role in protein synthesis and as a precursor to serotonin. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a nitro group attached to the 5-position of the indole ring. The modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. The process begins with the acetylation of L-tryptophan to form N-acetyl-L-tryptophan. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Acetyl-5-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: The major product of the reduction of this compound is N-Acetyl-5-amino-L-tryptophan.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
科学的研究の応用
N-Acetyl-5-nitro-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a radioprotective agent.
Medicine: Research has shown its potential in protecting cells from radiation-induced damage, making it a candidate for developing radioprotective drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of N-Acetyl-5-nitro-L-tryptophan involves its interaction with cellular components to exert its effects. The compound is known to modulate oxidative stress and enhance the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. It also helps in maintaining mitochondrial membrane integrity and inhibiting apoptosis, thereby protecting cells from damage.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and has different biological properties.
5-Nitro-L-tryptophan: Lacks the acetyl group and has different chemical reactivity.
N-Acetyl-5-chloro-L-tryptophan: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
N-Acetyl-5-nitro-L-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H13N3O5 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-3-2-9(16(20)21)5-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
InChIキー |
PQDSDKKISWCJKQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


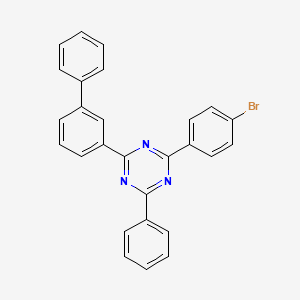


![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
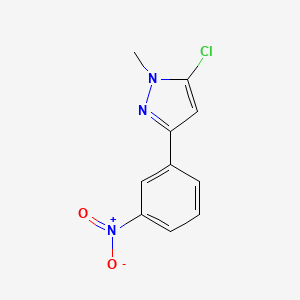



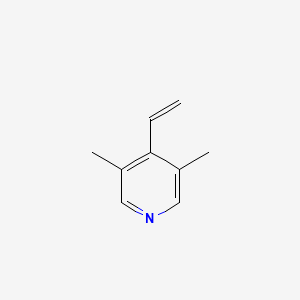
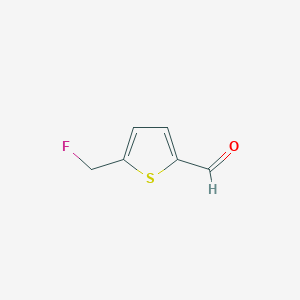
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)

